molecular formula C12H16N2O B7975139 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Cat. No.: B7975139
M. Wt: 204.27 g/mol
InChI Key: DAUHQRHBYBBHIX-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This benzamide derivative is characterized by its 3-amino substituent and a cyclopropyl group attached to the amide nitrogen. As a specialist chemical, it is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. This compound is part of a class of N-cyclopropyl benzamides that are of significant interest in medicinal and synthetic chemistry research . Structurally similar compounds, such as 2-aminothiophene-3-carboxamides, are frequently investigated for their diverse biological activities, which can include antimicrobial and anti-proliferative properties, making them valuable scaffolds in drug discovery efforts . The presence of both amino and dimethyl substituents on the benzamide core makes it a versatile intermediate for further chemical exploration. Researchers may utilize this compound in the synthesis of more complex molecules, study its potential as a building block for kinase inhibitors, or investigate its physicochemical properties . Its structure is amenable to various synthetic modifications, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-amino-N-cyclopropyl-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-9(7-10(13)6-8)12(15)14(2)11-3-4-11/h5-7,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHQRHBYBBHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Prefunctionalized Benzoyl Chlorides

A common strategy for benzamide synthesis involves reacting benzoyl chlorides with amines. For 3-amino-N-cyclopropyl-N,5-dimethylbenzamide, this approach could proceed as follows:

  • Synthesis of 3-Amino-5-methylbenzoyl Chloride :

    • Starting from 3-nitro-5-methylbenzoic acid, reduce the nitro group to amino using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

    • Convert the carboxylic acid to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with N-Cyclopropyl-N-methylamine :

    • Combine the acyl chloride with N-cyclopropyl-N-methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

    • Add a base (e.g., triethylamine) to scavenge HCl.

Example Protocol :

StepReagents/ConditionsTemperatureTimeYield*
13-Nitro-5-methylbenzoic acid → 3-Amino-5-methylbenzoic acid (Fe/HCl)70–75°C4 h96%
23-Amino-5-methylbenzoic acid → Acyl chloride (SOCl₂)Reflux2 h89%
3Acyl chloride + N-cyclopropyl-N-methylamine (DCM, Et₃N)0°C → RT12 h65–72%

*Hypothetical yields based on analogous reactions.

Sequential Functionalization via Nitro Intermediates

Adapting methods from CN101492387B, a three-step sequence could be employed:

  • Nitro Group Introduction and Amidation :

    • Start with 3-nitro-5-methylbenzoic acid methyl ester.

    • React with cyclopropylmethylamine (instead of methylamine in the patent) in a lower alcohol (e.g., methanol) at 60–65°C.

  • Nitro Reduction :

    • Reduce the nitro group to amino using Fe/HCl or catalytic hydrogenation.

  • N-Alkylation :

    • Introduce the second methyl group via reductive alkylation (e.g., formaldehyde/NaBH₃CN) or direct alkylation (methyl iodide/K₂CO₃).

Critical Observations :

  • The cyclopropyl group’s steric bulk may necessitate longer reaction times or elevated temperatures during amidation.

  • Competitive over-alkylation at the amino group must be mitigated using protecting groups (e.g., Boc).

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield Range
Amidation of Acyl ChloridesAcyl chloride formation, amine couplingStraightforward, scalableSensitive to moisture, requires SOCl₂65–72%
Nitro Reduction PathwayNitro reduction, sequential alkylationHigh yields in reduction stepsMultiple protection/deprotection steps70–80% (overall)
Palladium-Catalyzed CouplingCross-coupling, cyclopropanationRegioselective, modularCostly catalysts, inert conditions50–60%

Optimization Strategies and Troubleshooting

  • Cyclopropane Stability : Avoid strong acids (e.g., HBr/H₂O₂ mixtures) to prevent ring opening.

  • Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures.

  • Byproduct Formation : Monitor for N-methylation byproducts via LC-MS and adjust alkylating agent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity and stability. The benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities:

Compound Name Substituents on Benzene Ring N-Substituents Notable Features
3-Amino-N-cyclopropyl-N,5-dimethylbenzamide 3-NH₂, 5-CH₃ Cyclopropyl, CH₃ Amino group for directing; strained cyclopropyl
N-Methoxy-3,5-dimethylbenzamide 3-CH₃, 5-CH₃ Methoxy (-OCH₃) Electron-donating methoxy enhances cross-coupling yields (77%)
2-Benzyl-N,5-dimethylbenzamide 5-CH₃ Benzyl (-CH₂C₆H₅), CH₃ Bulky benzyl group; m.p. 145–147°C
Benzipram (N-Benzyl-N-isopropyl-3,5-dimethylbenzamide) 3-CH₃, 5-CH₃ Benzyl, isopropyl High steric bulk; agrochemical use
(E)-2-(4-Bromostyryl)-N,5-dimethylbenzamide 5-CH₃, 2-styryl CH₃, styryl Extended conjugation; m.p. 204–205°C

Key Observations :

  • Electron-Donating Groups: Methoxy (in ) and amino (in the target compound) enhance reactivity in metal-catalyzed reactions by activating the aromatic ring.

Reactivity in Catalytic Reactions

  • Cross-Coupling Efficiency: N-Methoxy-3,5-dimethylbenzamide achieved 77% yield in Rh-catalyzed olefination due to its electron-donating methoxy group . Electron-withdrawing substituents (e.g., -NO₂, -CF₃) reduce yields in analogous reactions .
  • C–H Functionalization: Compounds with N,O-bidentate directing groups (e.g., ) enable efficient C–H activation. The amino group in the target compound could mimic this behavior.

Physical Properties

  • Melting Points: 2-Benzyl-N,5-dimethylbenzamide: 145–147°C . (E)-2-(4-Bromostyryl)-N,5-dimethylbenzamide: 204–205°C . The target compound’s melting point is unreported but likely influenced by hydrogen bonding (amino group) and cyclopropyl rigidity.
  • Solubility: Amino and cyclopropyl groups may increase polarity compared to nonpolar benzyl or isopropyl analogs, enhancing solubility in polar solvents.

Biological Activity

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{2}O. The structure features an amino group, a cyclopropyl moiety, and a dimethyl-substituted benzamide framework, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in critical cellular pathways such as cell growth and apoptosis. Notably, it has been shown to inhibit the enzyme 15-prostaglandin dehydrogenase (15-PGDH) with an IC50 value of 6 μM, which is significant for its potential anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer cell lines. The compound's mechanism involves the modulation of apoptotic pathways and cell cycle regulation.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)6Inhibition of cell growth
MCF-7 (Breast)4Induction of apoptosis
HeLa (Cervical)5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

Case Studies

  • In Vitro Study on Cancer Cells : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 4 μM. The study noted that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a separate study assessing the antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, and how can reaction yields be optimized?

  • Methodology : A two-step synthesis is typical:

Acylation : React 3-amino-5-methylbenzoic acid with cyclopropylamine using coupling agents like EDCl/HOBt in anhydrous DCM.

Methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in DMF.

  • Optimization : Control reaction temperature (0–5°C during acylation) and stoichiometry (1.2 equivalents of cyclopropylamine). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products. Yield improvements (>90%) are achievable by iterative solvent drying (e.g., molecular sieves) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmosphere (N₂/Ar) gloves and fume hoods to prevent hydrolysis or oxidation.
  • Storage : Store at 2–8°C in amber vials with desiccants (silica gel). For long-term stability (>6 months), lyophilize and store at -20°C under vacuum. Avoid exposure to moisture, as amide bonds may degrade .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% by area normalization).
  • MS : ESI-MS for molecular ion confirmation ([M+H]⁺ expected m/z ~247.3).
    • Secondary Methods : FT-IR for amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Approach :

Batch Analysis : Compare purity (HPLC, elemental analysis) and stereochemical consistency (chiral HPLC) across studies.

Assay Conditions : Standardize buffer pH (e.g., PBS vs. Tris-HCl), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. HeLa).

Control Experiments : Use known PARP inhibitors (e.g., olaparib) as positive controls to validate assay sensitivity.

  • Example : A 2023 study attributed variable IC₅₀ values (2–10 µM) to differences in cellular uptake efficiency, resolved via LC-MS quantification of intracellular concentrations .

Q. What advanced structural characterization methods elucidate its interaction with biological targets?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., PARP1) to map hydrogen bonds between the amide group and catalytic residues (e.g., Gly863, Ser904).
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability, focusing on cyclopropyl group flexibility and hydrophobic pocket interactions.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes to identify entropy-driven vs. enthalpy-driven binding .

Q. How can researchers design experiments to probe the compound’s mechanism of action in bacterial systems?

  • Target Identification : Perform pull-down assays with His-tagged bacterial lysates and a biotinylated derivative of the compound. Validate hits via Western blot (e.g., acps-pptase).
  • Pathway Analysis : Use RNA-seq to profile transcriptional changes in E. coli treated at sub-MIC levels. Focus on fatty acid biosynthesis (FabI/FabZ) and cell wall synthesis pathways.
  • Resistance Studies : Serial passage bacteria under sublethal doses to identify mutations (e.g., acps-pptase T234A) via whole-genome sequencing .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary significantly in the literature?

  • Key Factors :

  • Solvent Polarity : LogP ~2.1 predicts poor aqueous solubility (<1 mg/mL), but DMSO or cyclodextrin inclusion complexes enhance it.
  • pH Effects : Protonation of the amino group (pKa ~8.5) increases solubility in acidic buffers (e.g., pH 5.0 citrate).
  • Experimental Methods : Sonication time (10 vs. 30 min) and equilibrium temperature (25°C vs. 37°C) impact reported values. Validate via nephelometry .

Methodological Best Practices

Q. What strategies improve reproducibility in SAR (Structure-Activity Relationship) studies?

  • Synthetic Consistency : Use automated reactors (e.g., Chemspeed) for precise control of reaction parameters (time, temp, stirring).
  • Data Normalization : Report IC₅₀ values relative to internal standards (e.g., ATP levels for cytotoxicity assays).
  • Open Data : Share raw NMR/HPLC files in repositories like Zenodo to enable cross-validation .

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